クコアミンB

概要

説明

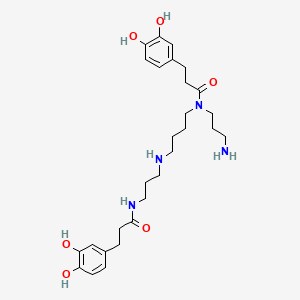

クコアミンBは、クコ(Lycium chinense)の根皮から単離された天然のスペルミンアルカロイドです。 This compoundは、2つのジヒドロカフェオイル部分とスペルミンユニットで構成されています 。 この化合物は、抗酸化、抗炎症、抗糖尿病特性など、多様な生物活性を持つことから、注目を集めています .

科学的研究の応用

Kukoamine B has a wide range of scientific research applications:

Chemistry: Kukoamine B is studied for its antioxidant properties and its ability to chelate metal ions.

Biology: It is used in studies related to its anti-inflammatory and cytoprotective effects on cells.

Medicine: Kukoamine B has shown potential in the treatment of diabetes by lowering blood glucose levels and reducing systemic inflammation.

作用機序

クコアミンBは、様々なメカニズムを通じて効果を発揮します。

生化学分析

Biochemical Properties

Kukoamine B interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit the over-production of pro-inflammatory cytokines induced by immunostimulatory CpG DNA . This suggests that Kukoamine B may interact with enzymes and proteins involved in the inflammatory response .

Cellular Effects

Kukoamine B has been shown to have effects on various types of cells and cellular processes . It can lower blood glucose levels, reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines . It also reduces systemic inflammation, suggesting an impact on cell signaling pathways .

Molecular Mechanism

Kukoamine B exerts its effects at the molecular level through various mechanisms . It has been suggested that Kukoamine B may regulate nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . It can also bind to the primary structure of CpG DNA, thereby interfering with the interaction of CpG DNA with Toll-like receptor 9 (TLR9) and the immunostimulatory effect .

Temporal Effects in Laboratory Settings

In a study conducted over 9 weeks, Kukoamine B was found to lower blood glucose levels without the adverse effects of bodyweight gain and hepatomegaly . This suggests that Kukoamine B has long-term effects on cellular function and is stable over time .

Dosage Effects in Animal Models

In animal models, Kukoamine B has been administered at doses ranging from 0.06 mg/kg to 0.24 mg/kg . The effects of Kukoamine B varied with different dosages, with no reported toxic or adverse effects at high doses .

Metabolic Pathways

Kukoamine B is involved in various metabolic pathways . It has been found to reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines and acylcarnitines . This suggests that Kukoamine B interacts with enzymes or cofactors involved in lipid metabolism .

Transport and Distribution

Its ability to influence levels of various metabolites suggests that it may interact with transporters or binding proteins .

準備方法

合成経路と反応条件

クコアミンBは、保護中間体を用いた一連の化学反応によって合成することができます。 合成経路は、通常、メタノールアンモニア中ラネーニッケル触媒を用いてシアノ基をアミノ基に還元する反応を含みます 。 中間体は、CbzCl、PMBBr、Trt-Cl、BnClなどの様々な保護基によって保護されます .

工業的生産方法

This compoundの工業的生産は、クコ(Lycium chinense)の根皮からの抽出とそれに続く精製プロセスによって行われます。 抽出プロセスは、通常、溶媒抽出とそれに続くクロマトグラフィー技術を用いて化合物を単離および精製します .

化学反応の分析

反応の種類

クコアミンBは、次のような様々な化学反応を起こします。

酸化: This compoundは、フリーラジカルを捕捉し、酸化ストレスを軽減することで、抗酸化特性を示します.

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。

還元: メタノールアンモニア中ラネーニッケル触媒は、シアノ基の還元に一般的に使用されます.

キレート化: Fe²⁺などの金属イオンは、キレート化反応に一般的に使用されます.

生成される主要な生成物

これらの反応から生成される主要な生成物には、様々な中間体と、重要な生物活性を持つ最終生成物であるthis compoundが含まれます .

科学研究への応用

This compoundは、様々な科学研究に広く応用されています。

類似化合物との比較

クコアミンBは、フェノール性ポリアミンであるクコアミンAなどの他の類似化合物と比較されます。 両方の化合物は抗酸化作用と細胞保護作用を示しますが、this compoundはこれらの経路においてより高い可能性を持っていることが判明しており、細胞保護の観点からクコアミンAよりも優れています 。 他の類似化合物には、構造的に似ていますが生物活性が異なるクコアミンCとクコアミンDがあります .

結論

This compoundは、様々な科学的および工業的用途において大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造と多様な生物活性は、さらなる研究開発のための貴重な化合物となっています。

特性

IUPAC Name |

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRAOCFRRTWUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164991-67-7 | |

| Record name | Kukoamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KUKOAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

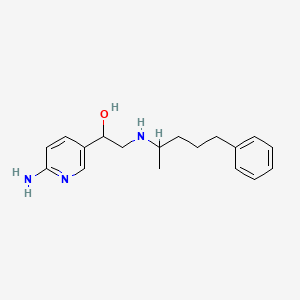

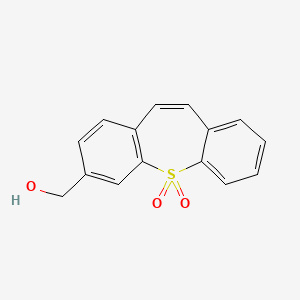

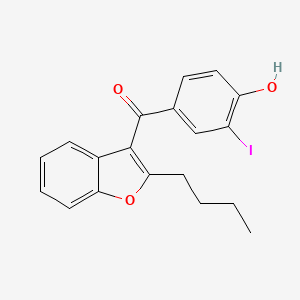

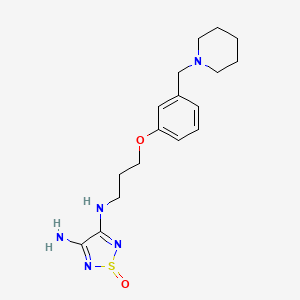

Feasible Synthetic Routes

Q1: How does Kukoamine B interact with lipopolysaccharide (LPS)?

A1: Kukoamine B exhibits a potent affinity for LPS and can directly bind to it. [, , , ] This binding interferes with LPS's ability to interact with Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response to LPS. [, ]

Q2: What are the downstream effects of Kukoamine B binding to LPS?

A2: By inhibiting the LPS/TLR4 signaling pathway, Kukoamine B effectively reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [, , ] This, in turn, helps to mitigate inflammation and protect organ function in sepsis models. [, , ]

Q3: Does Kukoamine B interact with other targets besides LPS?

A3: Yes, research indicates that Kukoamine B can also bind to CpG DNA, another immunostimulatory molecule. [] This interaction interferes with CpG DNA's binding to Toll-like receptor 9 (TLR9), further contributing to its anti-inflammatory effects. [] Additionally, Kukoamine B has been shown to interact with the asialoglycoprotein receptor (ASGPR) in hepatocytes, promoting LPS uptake and clearance. []

Q4: How does Kukoamine B affect osteoblast and osteoclast activity?

A4: Studies have shown that Kukoamine B promotes osteoblast differentiation and mineralized nodule formation in MC3T3-E1 cells, indicating a potential role in bone formation. [] Additionally, while it shows inhibitory effects on osteoclast differentiation in isolated cultures, it does not appear to significantly affect osteoclast differentiation in co-culture systems with osteoblasts. []

Q5: What is the molecular formula and weight of Kukoamine B?

A5: The molecular formula of Kukoamine B is C32H42N6O4, and its molecular weight is 574.7 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of Kukoamine B under various conditions?

A6: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of Kukoamine B. There is limited information available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q7: Does Kukoamine B exhibit any catalytic properties?

A7: The provided research papers do not indicate any catalytic properties associated with Kukoamine B. Its primary mechanisms of action revolve around binding and inhibiting specific targets involved in inflammation and other biological processes.

Q8: Have any computational chemistry studies been conducted on Kukoamine B?

A8: Yes, molecular docking studies have been utilized to investigate the interactions of Kukoamine B with its targets. For instance, docking simulations have provided insights into Kukoamine B's binding mode with CpG DNA, ASGPR, and LPS. [, , ]

Q9: How do structural modifications of Kukoamine B affect its activity?

A9: The research papers provided do not delve into detailed structure-activity relationship studies for Kukoamine B. Further research is needed to understand the impact of specific structural modifications on its activity, potency, and selectivity.

Q10: Does Kukoamine B's pharmacokinetic profile differ between healthy individuals and sepsis patients?

A10: A population pharmacokinetic (PopPK) model of Kukoamine B was developed specifically in sepsis patients to assess the suitability of body weight or fixed dosing regimens. [] This suggests potential differences in the pharmacokinetic behavior of Kukoamine B between healthy individuals and sepsis patients.

Q11: What in vitro models have been used to study the effects of Kukoamine B?

A11: Various in vitro models have been utilized, including: * Antioxidant assays: DPPH• scavenging, •O2− scavenging, •OH scavenging, Cu2+ reducing, and Fe2+ chelating assays. [] * Cell lines: * Human keratinocyte cell line (HaCaT) to investigate its protective effects against trans-2-nonenal-induced cell damage. [] * Bone marrow-derived mesenchymal stem cells (bmMSCs) to assess its protective effects against Fenton-induced damage. [] * Mouse osteoblastic cell line (MC3T3-E1) to study its effects on osteoblast differentiation and mineralization. [] * Mouse primary-cultured monocytes to evaluate its effects on osteoclast differentiation. [] * HepG2 cells to investigate its role in LPS uptake. []

Q12: What in vivo models have been used to study the effects of Kukoamine B?

A12: The following in vivo models have been employed: * LPS-induced septic mice: To investigate its anti-inflammatory and organ-protective effects in sepsis. [, , ] * Ovariectomized (OVX) mice: To evaluate its anti-osteoporotic effects and impact on bone mineral density. [] * High-fat/high-fructose (HFDFr)-fed rats: To assess its therapeutic effects on insulin resistance, obesity, and metabolic disorders. []

Q13: Have any clinical trials been conducted on Kukoamine B?

A13: Yes, a randomized phase IIa clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of Kukoamine B in patients with sepsis. [] Another study used data from a phase IIa clinical trial to develop an exposure-response model for optimizing dosing selection for a phase IIb clinical trial. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)

![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)